Propachlor

Overview

Description

Mechanism of Action

Target of Action

Propachlor, a widely used acylaniline herbicide , primarily targets the protein biosynthesis process in plants . It has been found to interact with the Neuronal acetylcholine receptor subunit alpha-10, which plays a probable role in the modulation of auditory stimuli .

Mode of Action

This compound operates by inhibiting cell division and protein synthesis . Studies suggest that the inhibition of protein synthesis occurs prior to a reduction in RNA synthesis, indicating that this compound’s primary effect is on protein biosynthesis . This interaction with its targets leads to changes in the plant’s growth and development.

Biochemical Pathways

This compound affects various biochemical pathways. It has been observed to cause complete inhibition of root elongation in cucumber plants within 16 hours of exposure . Two different this compound degradation pathways have been identified in soil bacteria, one in Pseudomonas strain PEM1 and another in Acinetobacter strain BEM2 . These pathways involve several intermediates, including N-isopropylacetanilide, acetanilide, and acetamide .

Pharmacokinetics

It’s known that microbial degradation is the primary mechanism of this compound dissipation from soil .

Result of Action

The action of this compound results in the destabilization of proteins within the cell . It induces misfolding of dozens of cellular proteins, particularly those with reactive cysteine residues . This can lead to a decrease in the cellular activity of certain proteins, such as GAPDH and PARK7 .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the presence of dissolved organic matter in the soil can affect the transport and environmental risks of this compound . Moreover, this compound is moderately mobile in the environment and can be transported via drainflow .

Biochemical Analysis

Biochemical Properties

Propachlor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with soil bacteria, such as Pseudomonas strain PEM1 and Acinetobacter strain BEM2, which utilize this compound as a carbon source. These bacteria degrade this compound through different pathways, resulting in the formation of metabolites like N-isopropylacetanilide, acetanilide, acetamide, and catechol . The interaction of this compound with these enzymes and proteins is crucial for its degradation and subsequent dissipation from the soil.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits root elongation and protein biosynthesis, leading to stunted growth. Studies on cucumber (Cucumus sativus L. ‘Straight Eight’) roots have shown that this compound completely inhibits root elongation within 16 hours of exposure . This inhibition is primarily due to the reduction in protein biosynthesis, which occurs several hours before the observed inhibition of growth. Additionally, this compound affects RNA synthesis, further impacting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound primarily inhibits nascent protein biosynthesis, which is essential for cell growth and development . This inhibition occurs before any observed reduction in RNA synthesis, indicating that the primary effect of this compound is on protein biosynthesis. The compound also affects other biosynthetic reactions, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is metabolized by soil bacteria, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes, depending on their concentration and the duration of exposure. Long-term studies in laboratory settings are essential to understand the persistence and biodegradation of this compound and its impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with soil bacteria. The degradation of this compound by Pseudomonas strain PEM1 and Acinetobacter strain BEM2 involves the formation of intermediates like N-isopropylacetanilide, acetanilide, acetamide, and catechol . These intermediates are further metabolized, leading to the formation of carbon dioxide and other byproducts. The metabolic pathways of this compound are essential for its dissipation from the soil and reduction of contamination.

Preparation Methods

Propachlor is synthesized through a series of chemical reactions involving the chlorination of acetanilide derivatives. The synthetic route typically involves the following steps:

Chlorination: Acetanilide is chlorinated to form 2-chloroacetanilide.

Isopropylation: The 2-chloroacetanilide is then reacted with isopropylamine to produce 2-chloro-N-isopropylacetanilide (this compound).

Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction conditions include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Propachlor undergoes several types of chemical reactions, including:

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as thiourea.

Dechlorination: this compound can be dechlorinated through nucleophilic substitution by dithionite on the surface of alumina.

Common reagents used in these reactions include thiourea and dithionite, and the major products formed are less toxic derivatives of this compound .

Scientific Research Applications

Propachlor has several scientific research applications, including:

Environmental Monitoring: This compound residues in food and environmental samples are monitored using advanced analytical techniques such as gas chromatography, high-performance liquid chromatography, and enzyme-linked immunosorbent assay.

Electrochemical Sensors: Novel sensors based on molecularly imprinted polymers and carbon nanotubes have been developed for the sensitive detection of this compound in environmental and food samples.

Agricultural Research: This compound is used in studies to understand its effects on crop growth and weed control, contributing to the development of more effective herbicides.

Comparison with Similar Compounds

Propachlor belongs to the acetanilide class of herbicides and is structurally similar to other compounds such as acetochlor, butachlor, metolachlor, and alachlor . Compared to these similar compounds, this compound is unique in its specific application for controlling annual grasses and certain broadleaf weeds. Additionally, its mechanism of action and the specific crops it is used on differentiate it from other acetanilide herbicides .

Similar Compounds

- Acetochlor

- Butachlor

- Metolachlor

- Alachlor

This compound’s unique properties and applications make it a valuable herbicide in agricultural practices, despite its potential environmental and health risks.

Biological Activity

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide primarily used for controlling annual grasses and some broadleaf weeds in various crops. Understanding its biological activity, including its environmental impact and degradation pathways, is crucial for assessing its safety and effectiveness. This article synthesizes current research findings on the biological activity of this compound, including case studies, degradation pathways, and its effects on soil microorganisms.

This compound is classified as an acetamide herbicide. Its mode of action involves inhibiting the growth of targeted weeds by interfering with specific biochemical pathways essential for their development. The compound is absorbed by plant roots and foliage, leading to the disruption of cell division and elongation.

Degradation Pathways

Recent studies have identified two significant microbial degradation pathways of this compound in soil:

- Pathway via Acinetobacter sp. strain BEM2 :

- Pathway via Pseudomonas sp. strain PEM1 :

Table 1: Degradation Rates and Metabolites

| Microbial Strain | Degradation Rate (μmol·h) | K (mM) | Key Metabolites |

|---|---|---|---|

| Acinetobacter sp. BEM2 | 4.9 | 0.3 ± 0.07 | N-isopropylacetanilide, Catechol |

| Pseudomonas sp. PEM1 | 5.5 | Not specified | Acetanilide, Acetamide |

Environmental Impact

Research has shown that this compound can affect soil microbial communities significantly. A study indicated that this compound application led to a notable decrease in microbial biomass and activity, particularly affecting the diversity of soil bacteria . The no-observed-adverse-effect level (NOAEL) for this compound was determined to be 9 mg/kg body weight in dietary studies involving rats .

Bioaccumulation Studies

Recent investigations into the bioaccumulation of this compound in agricultural settings revealed that dissolved organic matter (DOM) enhanced its uptake in wheat plants. In a controlled study, the concentration of this compound in roots increased significantly when treated with DOM compared to controls .

Table 2: Bioaccumulation Data

| Treatment | This compound Concentration in Roots (μg/g FW) | Concentration in Soil (μg/g) |

|---|---|---|

| Control | 0.081 | 0.016 |

| DOM (120 mgC L) | 1.189 | 0.004 |

Case Studies

A notable case study assessed the long-term effects of this compound on soil health and microbial dynamics over a two-year period in cornfields treated with varying concentrations of the herbicide. The findings indicated that higher concentrations led to significant reductions in soil microbial diversity and activity, which could have implications for soil fertility and crop productivity .

Properties

IUPAC Name |

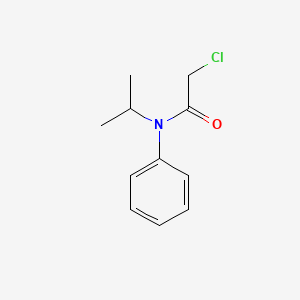

2-chloro-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUDYKPLGXPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024274 | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propachlor is a light tan solid. Corrosive to iron and steel. Used as an herbicide., Light tan or white solid; [HSDB] | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C at 0.03 mm Hg | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in common org solvents except aliphatic hydrocarbons, In acetone 448, benzene 737, toluene 342, ethanol 408, xylene 239, chloroform 602, carbon tetrachloride 174, diethyl ether 219 (all in g/kg, 25 °C)., SLIGHTLY SOL IN DIETHYL ETHER, In water, 580 mg/L at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.242 g/mL at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00074 [mmHg], Vapor pressure at 110 °C: 0.03 mm Hg, 7.4X10-4 mm Hg at 25 °C | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Butachlor and Propachlor are metabolized to the corresponding 4-aminophenol derivative, a precursor of a benzoquinone imine. ... Registrant's data for Alachlor show binding of the DEBQI metabolite to rat nasal protein at doses which deplete hepatic glutathione and which cause nasal tumors, supporting a non-genotoxic mode of action for nasal tumorigenicity. Data for Acetochlor also show binding of the corresponding dialkyl-benzoquinone imine at a dose that produces nasal tumors in S-D rats. Independent studies ... have presented direct evidence for the in vivo production of benzoquinone imine metabolites from Acetochlor, Alachlor, Butachlor and Metolachlor in male S-D rats. In the case of Propachlor, the N-acetyl derivative of the 4-aminophenol derivative and its glucuronide were found in urine of rats dosed orally with Propachlor. Data in the literature indicate that N-acetyl- 4-aminophenol can be activated to a benzoquinone imine and has been found to cause necrosis in rat and human liver. In the case of propachlor, although it does not form nasal turbinate tumors, the 4-aminophenol precursor of the benzoquinonone imine has been identified as a metabolite., Mechanistic studies of thyroid follicular cell tumorigenesis performed with Alachlor indicate a hormonally-mediated mechanism for thyroid neoplasia. Administration of Alachlor results in induction of microsomal hepatic UDPGT activity, which produces increased clearance of thyroid hormone, T4. Decreased levels of T4 would result in increased levels of thyroid stimulating hormone (TSH). Increased levels of TSH would result in the hyperplastic and eventually tumorigenic response of the thyroid. ... For Propachlor, thyroid C-cell tumors have been observed after chronic high dose administration of the compound. However, as C cells are engaged in calcitonin production and not T3/T4 production, the mechanism of induction for these tumors is expected to be different. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan solid, WHITE, CRYSTALLINE SOLID | |

CAS No. |

1918-16-7 | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015443A483 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C, Decomp temp: 170 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.